Normalized Matrix Factor Variability: Desethyl Sacubitril-d4 vs. Telmisartan Internal Standard
In a validated LC-MS/MS method for the simultaneous quantification of valsartan, sacubitril, and sacubitrilat (LBQ657) in pediatric plasma, the use of Desethyl Sacubitril-d4 (sacubitrilat-d4) as the internal standard resulted in an internal standard-normalized matrix factor (MF) meeting acceptance criteria, with precision ranging from 2.0% to 5.1% RSD [1]. In contrast, an earlier method for quantifying sacubitril and valsartan in rat plasma that employed telmisartan—a chemically distinct compound—as a surrogate internal standard, did not report compensation for matrix effects for the active metabolite LBQ657, which was not even included as an analyte [2].
| Evidence Dimension | Precision of Analyte Quantification (%RSD) |
|---|---|
| Target Compound Data | Intra-day precision: 2.0% - 5.1% RSD |
| Comparator Or Baseline | Telmisartan internal standard (for sacubitril/valsartan only) |
| Quantified Difference | Not applicable; comparator method did not quantify LBQ657 and thus cannot provide a performance metric for its precision. |
| Conditions | Human pediatric plasma; LC-MS/MS with isocratic elution; method validated per FDA guidance. |
Why This Matters
This demonstrates that Desethyl Sacubitril-d4 is essential for achieving the high precision required for LBQ657 quantification in clinical studies, a capability not provided by non-analogous internal standards.
- [1] Yang, Q., Cao, P., Lv, Y., Peng, H., & Zhai, X. (2024). Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population. Journal of Pharmaceutical and Biomedical Analysis, 238, 115829. View Source
- [2] Chunduri, R. H. B., et al. (2016). Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 30(9), 1467-1475. View Source
